molecular formula C13H19N7OS B2635201 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207019-32-6

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2635201
CAS No.: 1207019-32-6
M. Wt: 321.4
InChI Key: OIDJFNGWZVFHRT-UHFFFAOYSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiadiazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The final step involves the coupling of the intermediates under controlled temperature and pH conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: shares similarities with other pyrimidine and thiadiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7OS/c1-8-12(22-19-18-8)13(21)15-6-5-14-10-7-11(20(3)4)17-9(2)16-10/h7H,5-6H2,1-4H3,(H,15,21)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDJFNGWZVFHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCNC2=CC(=NC(=N2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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